molecular formula C17H15N5O4 B4230091 N-(2-methoxyphenyl)-2-methyl-5-(4-nitro-1H-pyrazol-1-yl)nicotinamide

N-(2-methoxyphenyl)-2-methyl-5-(4-nitro-1H-pyrazol-1-yl)nicotinamide

Cat. No. B4230091
M. Wt: 353.33 g/mol
InChI Key: CXBDVXLMCCCUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-methyl-5-(4-nitro-1H-pyrazol-1-yl)nicotinamide, commonly known as MNPN, is a chemical compound with potential applications in scientific research. MNPN is a pyrazole-based compound that has been synthesized using various methods.

Mechanism of Action

MNPN exerts its anti-cancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of various proteins, including those that are involved in cancer cell survival and proliferation. By inhibiting HSP90, MNPN disrupts the activity of these proteins and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
MNPN has been shown to have various biochemical and physiological effects. MNPN has been shown to inhibit the activity of various enzymes, including HSP90, which is involved in cancer cell survival and proliferation. Additionally, MNPN has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.

Advantages and Limitations for Lab Experiments

MNPN has several advantages for lab experiments. MNPN is a potent inhibitor of HSP90, making it a useful tool for studying the role of HSP90 in cancer cell survival and proliferation. Additionally, MNPN has been shown to have low toxicity in non-cancerous cells, making it a potential candidate for cancer treatment. However, MNPN has some limitations for lab experiments. MNPN has low solubility in water, which can make it difficult to use in certain experiments. Additionally, MNPN has not been extensively studied in vivo, which limits its potential applications in animal studies.

Future Directions

There are several future directions for research on MNPN. One potential direction is to investigate the potential of MNPN as a cancer treatment. Further studies are needed to determine the efficacy of MNPN in animal models and to investigate its potential toxicity in vivo. Additionally, future research could focus on developing more efficient synthesis methods for MNPN and investigating its potential applications in other areas of scientific research, such as neurodegenerative diseases.

Scientific Research Applications

MNPN has potential applications in scientific research, specifically in the field of cancer research. MNPN has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. Additionally, MNPN has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-methyl-5-(4-nitropyrazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4/c1-11-14(17(23)20-15-5-3-4-6-16(15)26-2)7-12(8-18-11)21-10-13(9-19-21)22(24)25/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBDVXLMCCCUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)N2C=C(C=N2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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